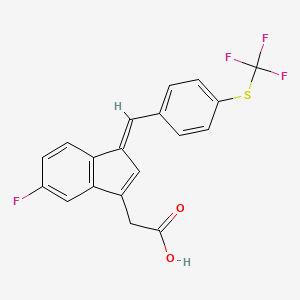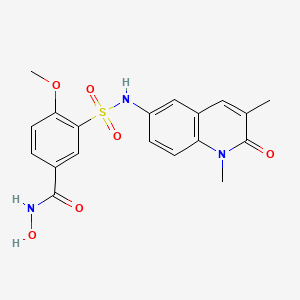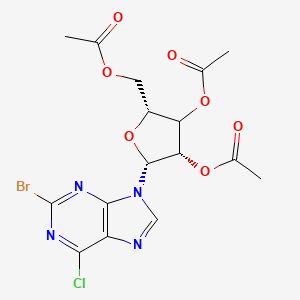![molecular formula C19H20O4 B12390696 1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione](/img/structure/B12390696.png)
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione: is a chemical compound isolated from the plant Salvia miltiorrhiza f. alba. This compound is known for its cytotoxic and antitumor activities, making it a subject of interest in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound is typically isolated from natural sources, specifically from the plant Salvia miltiorrhiza f. alba. The extraction process involves several steps, including solvent extraction, chromatography, and crystallization .
Industrial Production Methods
advancements in synthetic organic chemistry may pave the way for more efficient industrial synthesis in the future .
Chemical Reactions Analysis
Types of Reactions
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in the compound.
Reduction: This reaction can reduce the quinone moiety to a hydroquinone.
Substitution: This reaction can introduce different substituents into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may yield hydroquinone derivatives .
Scientific Research Applications
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione has several scientific research applications:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its cytotoxic effects on various cell lines.
Medicine: Explored for its potential antitumor properties and its ability to induce apoptosis in cancer cells.
Mechanism of Action
The compound exerts its effects primarily through its interaction with cellular components. It has been shown to induce apoptosis in cancer cells by targeting specific molecular pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Dihydroisotanshinone I: Another compound isolated from with similar cytotoxic properties.
Tanshinone IIA: A well-known compound from the same plant with potent antitumor activity.
Cryptotanshinone: Another diterpene quinone with similar biological activities
Uniqueness
1,2,6,7,8,9-Hexahydro-1,6,6-trimethyl-3,11-dioxanaphth[2,1-e]azulene-10,12-dione is unique due to its specific chemical structure, which contributes to its distinct biological activities. Its ability to induce apoptosis and its cytotoxic properties make it a valuable compound for further research .
Properties
Molecular Formula |
C19H20O4 |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
(5R)-5,15,15-trimethyl-3,8-dioxatetracyclo[8.8.0.02,6.011,16]octadeca-1(10),2(6),11(16),17-tetraene-7,9-dione |
InChI |
InChI=1S/C19H20O4/c1-10-9-22-16-12-6-7-13-11(5-4-8-19(13,2)3)15(12)18(21)23-17(20)14(10)16/h6-7,10H,4-5,8-9H2,1-3H3/t10-/m0/s1 |
InChI Key |
ROYYPPPACDMYJY-JTQLQIEISA-N |
Isomeric SMILES |
C[C@H]1COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C |
Canonical SMILES |
CC1COC2=C1C(=O)OC(=O)C3=C2C=CC4=C3CCCC4(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)
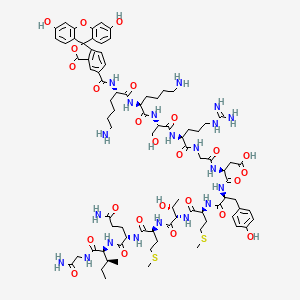

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)
![2-((3'-Hydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)oxy)acetic acid](/img/structure/B12390634.png)
![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)
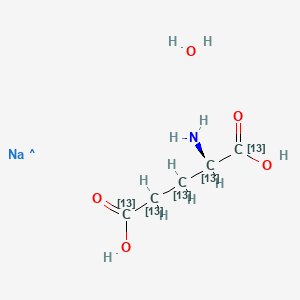
![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)

